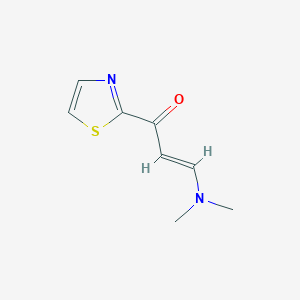

3-(Dimethylamino)-1-(1,3-thiazol-2-yl)-2-propen-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

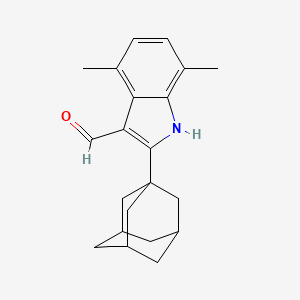

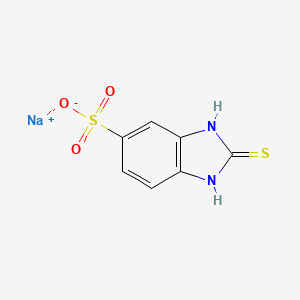

The compound 3-(Dimethylamino)-1-(1,3-thiazol-2-yl)-2-propen-1-one is a chemical of interest due to its potential applications in various fields, including medicinal chemistry and material science. The structure of the compound features a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen, and a dimethylamino group attached to a propenone moiety. This structure suggests potential reactivity and interaction with various biological targets.

Synthesis Analysis

The synthesis of related thiazole derivatives has been reported in the literature. For instance, a novel synthesis of 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives has been developed using a one-pot C–C and C–N bond-forming strategy in water, which is an eco-friendly solvent . Although this synthesis does not directly pertain to the compound , it provides insight into the methodologies that could be adapted for synthesizing similar thiazole-containing compounds.

Molecular Structure Analysis

The molecular structure of the title compound has been analyzed, revealing that the 3-(dimethylamino)prop-2-en-1-one unit is approximately planar, and the mean plane through the seven non-H atoms makes a dihedral angle with the thiazole ring . This planarity could influence the compound's ability to interact with biological targets or participate in further chemical reactions.

Chemical Reactions Analysis

While specific reactions of 3-(Dimethylamino)-1-(1,3-thiazol-2-yl)-2-propen-1-one are not detailed in the provided papers, the synthesis and reactivity of similar compounds suggest that it may undergo reactions typical of thiazoles and enones, such as nucleophilic addition or cycloaddition. The presence of the dimethylamino group could also facilitate reactions through its electron-donating properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often characterized by spectroscopic methods, as seen in the study of bivalent transition metal complexes of a related thiazole derivative . The compound's planar structure and the presence of multiple functional groups, including the carbonyl and thiazole ring, are likely to influence its physical properties, such as solubility and melting point, as well as its chemical reactivity.

Relevant Case Studies

Case studies involving similar compounds have demonstrated a range of biological activities. For example, novel Mannich base derivatives containing a dimethylamino group have been synthesized and shown to possess anti-diabetic and anti-inflammatory activities . Although these studies do not directly involve the compound , they highlight the potential for thiazole derivatives to exhibit significant biological effects, which could be relevant for the development of new pharmaceuticals.

科学的研究の応用

Crystal Structure Analysis

The compound has been studied for its crystal structure properties. In one study, the 3-(dimethylamino)prop-2-en-1-one unit of the compound was found to be approximately planar, and the mean plane through its non-H atoms forms a dihedral angle with the thiazole ring. This study provides insights into the molecular conformation and interactions in the crystal form (You, Shi, & Yu, 2012).

Diverse Compound Library Generation

The compound has been used as a starting material in alkylation and ring closure reactions. This process generated a structurally diverse library of compounds, highlighting the compound's versatility in synthetic chemistry (Roman, 2013).

Reactivity with Azirines

A study investigated the reaction of 3-(Dimethylamino)-2H-azirines with 1,3-Thiazolidine-2-thione, demonstrating the compound's reactivity and potential for generating various derivatives (Ametamey et al., 1986).

Corrosion Inhibition

Benzothiazole derivatives, related to this compound, have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. This application demonstrates the potential utility of the compound in material science and corrosion prevention (Hu et al., 2016).

Synthesis of 1,4-Dihydropyridine Derivatives

The compound has been utilized in the synthesis of 1,4-dihydropyridine derivatives, which are significant in pharmaceutical and organic chemistry (Stanovnik et al., 2002).

Development of Indole-Based Dynamin GTPase Inhibitors

Research on the development of second-generation indole-based dynamin GTPase inhibitors identified the tertiary dimethylamino-propyl moiety (related to the compound ) as crucial for inhibition. This has implications for research in cell biology and pharmacology (Gordon et al., 2013).

特性

IUPAC Name |

(E)-3-(dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-10(2)5-3-7(11)8-9-4-6-12-8/h3-6H,1-2H3/b5-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSQWEHWKBBIEM-HWKANZROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=NC=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=NC=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dimethylamino)-1-(1,3-thiazol-2-yl)-2-propen-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl N-[2-methyl-1-(phenylsulfonyl)propyl]-carbamate](/img/structure/B1275354.png)

![5-[1-(3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275356.png)

![5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275360.png)

![{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine](/img/structure/B1275366.png)

![5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275369.png)

![4-[3,5-bis(trifluoromethyl)phenoxy]benzoic Acid](/img/structure/B1275370.png)